molecular formula C19H14ClN3O2S B12950894 4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide CAS No. 354119-96-3

4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide

Cat. No.: B12950894
CAS No.: 354119-96-3
M. Wt: 383.9 g/mol
InChI Key: CMEXTGCHGVNYOB-UHFFFAOYSA-N
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Description

4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a chlorophenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzimidazole core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but with a pyrazole ring instead of a benzimidazole ring.

    N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide: Contains a triazole ring and exhibits similar biological activity.

Uniqueness

4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide is unique due to its specific combination of a benzimidazole ring, chlorophenyl group, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

354119-96-3

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)benzimidazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H14ClN3O2S/c20-14-7-9-15(10-8-14)23-18-4-2-1-3-17(18)22-19(23)13-5-11-16(12-6-13)26(21,24)25/h1-12H,(H2,21,24,25)

InChI Key

CMEXTGCHGVNYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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